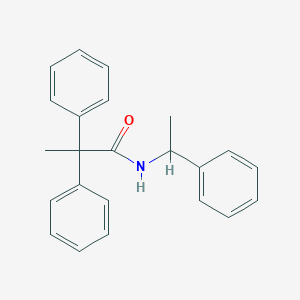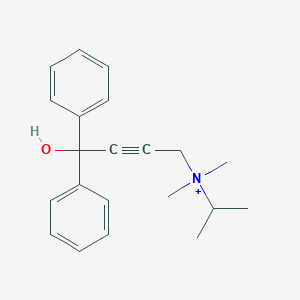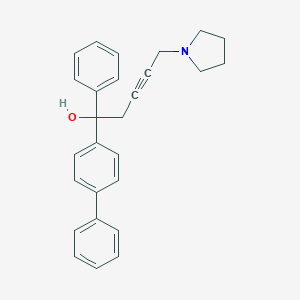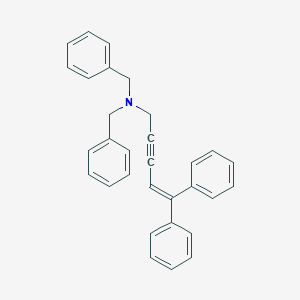![molecular formula C17H14N4OS B286683 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286683.png)
3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is known for its unique structure and diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways. It has been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Moreover, it has been shown to have antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to exhibit diverse pharmacological properties. This compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug discovery. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research on 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its mechanism of action in more detail to identify new targets for drug discovery. Moreover, the development of new synthesis methods to improve the yield and purity of the compound is also an area of future research.
Méthodes De Synthèse
The synthesis of 3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 4-methoxybenzaldehyde, 3-methylbenzaldehyde, and thiosemicarbazide in the presence of a catalyst such as acetic acid. The resulting product is then cyclized to form the desired compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in drug discovery. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has been reported to exhibit cytotoxic activity against cancer cells and anti-inflammatory activity in animal models.
Propriétés
Formule moléculaire |
C17H14N4OS |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4OS/c1-11-4-3-5-13(10-11)16-20-21-15(18-19-17(21)23-16)12-6-8-14(22-2)9-7-12/h3-10H,1-2H3 |
Clé InChI |
QSWDQORZJDICTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)



![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)






